Cas no 101975-83-1 (Piperazine,1-cyclopentyl-4-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-)

Piperazine,1-cyclopentyl-4-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)- structure
101975-83-1 structure
Product Name:Piperazine,1-cyclopentyl-4-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-
CAS No:101975-83-1
MF:C20H34N2
MW:302.497365474701
CID:196679
PubChem ID:64563
Update Time:2025-04-19

Piperazine,1-cyclopentyl-4-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • Piperazine,1-cyclopentyl-4-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-
    • 1-(1-adamantylmethyl)-4-cyclopentylpiperazine
    • DTXSID40144452
    • 101975-83-1
    • N'-(1-Adamantylmethyl)-N-cyclopentylpiperazine
    • Piperazine, 4-(1-adamantylmethyl)-1-cyclopentyl-
    • Inchi: 1S/C20H34N2/c1-2-4-19(3-1)22-7-5-21(6-8-22)15-20-12-16-9-17(13-20)11-18(10-16)14-20/h16-19H,1-15H2
    • InChI Key: PPMYVLNODLFXKI-UHFFFAOYSA-N
    • SMILES: N1(CCN(C2CCCC2)CC1)CC12CC3CC(CC(C3)C1)C2

Computed Properties

  • Exact Mass: 302.27242
  • Monoisotopic Mass: 302.272199093g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 6.5Ų

Experimental Properties

  • PSA: 6.48
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